Ethyl imidazo[1,5-a]pyridine-3-carboxylate

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) is a heterocyclic ester featuring a fused imidazole-pyridine bicyclic core. This core serves as a versatile scaffold for medicinal chemistry and materials science applications.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 81803-60-3
Cat. No. B1338322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyridine-3-carboxylate
CAS81803-60-3
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2N1C=CC=C2
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h3-7H,2H2,1H3
InChIKeyYDWAMSXHNSBIGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) Procurement-Ready Overview for R&D and Industrial Synthesis


Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) is a heterocyclic ester featuring a fused imidazole-pyridine bicyclic core [1]. This core serves as a versatile scaffold for medicinal chemistry and materials science applications [2]. The compound is characterized by a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol [1]. The presence of the ethyl carboxylate group at the 3-position provides a handle for downstream functionalization, making it a valuable building block for the synthesis of more complex molecules .

Why Imidazopyridine Core Isomers and 3-Substituted Analogs Are Not Interchangeable with Ethyl Imidazo[1,5-a]pyridine-3-carboxylate


Generic substitution with imidazo[1,2-a]pyridine isomers or imidazo[1,5-a]pyridine analogs bearing different C3-substituents is not a viable procurement strategy. The [1,5-a] ring fusion yields distinct electronic properties and synthetic reactivity compared to the [1,2-a] isomer, impacting downstream applications in catalysis and materials science [1][2]. Specifically, the ethyl ester at the 3-position offers a unique balance of reactivity and stability compared to its methyl ester or carboxylic acid analogs, influencing both the kinetics of subsequent transformations and the physicochemical properties of the final products .

Quantitative Differentiation of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate: A Comparator-Based Evidence Guide


Synthesis Yield and Purity Advantage of Ethyl Imidazo[1,5-a]pyridine-3-carboxylate over Classic Multi-Step Routes

A modern, one-pot synthetic route for ethyl imidazo[1,5-a]pyridine-3-carboxylate provides a 95% yield, a significant improvement over traditional multi-step methods that are reported to suffer from lower yields and purity [1]. This high-yielding protocol, using readily available 2-(aminomethyl)pyridine and ethyl oxalyl chloride, offers a clear advantage for procurement decisions focused on cost-effectiveness and scalability . The final product can be isolated as a yellow solid with a melting point of 225 °C [1].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Differentiation in Downstream Synthetic Utility: C3-Ester Reactivity for Amide Coupling

The ethyl ester group in this compound is not merely a protecting group; it is a reactive handle. It has been directly employed in amide bond formation with an amine hydrochloride using a bis(trimethylaluminum)-DABCO adduct as a coupling agent, yielding the corresponding amide in 62% yield [1]. This specific transformation demonstrates a reliable, one-step route to a medicinally relevant 3-carboxamide scaffold, a key functional group in many bioactive molecules [2]. This reactivity profile is distinct from the corresponding carboxylic acid, which would require separate activation, or a methyl ester, which might exhibit different reaction kinetics .

Medicinal Chemistry Parallel Synthesis Chemical Biology

Physicochemical Differentiation: LogP and Predicted Properties for Bioavailability Optimization

Computational models predict a LogP value of 1.51 for ethyl imidazo[1,5-a]pyridine-3-carboxylate [1]. This is a critical differentiator when compared to more lipophilic analogs, such as the corresponding methyl ester which has a lower LogP of approximately 1.12 . This difference can influence membrane permeability and oral bioavailability, with the ethyl ester offering a balanced profile that is often desirable in early-stage drug discovery [2]. The compound also has a predicted topological polar surface area (PSA) of 43.6 Ų, which falls within the optimal range for oral drug candidates [1].

Medicinal Chemistry ADME Drug Design

Recommended Application Scenarios for Ethyl Imidazo[1,5-a]pyridine-3-carboxylate Based on Quantitative Evidence


Scalable Synthesis of Imidazo[1,5-a]pyridine-3-carboxamide Libraries for CNS Drug Discovery

Procure this compound as the key starting material for generating diverse 3-carboxamide libraries, a privileged motif in CNS drug discovery as evidenced by recent patents on CD38 inhibitors [1]. The demonstrated 62% yield in a direct amide coupling reaction [2] makes it a reliable and efficient choice for parallel synthesis. The favorable LogP of 1.51 [3] of the parent core suggests that resulting carboxamides will have a balanced lipophilicity profile suitable for targeting neurological disorders.

Development of Fluorescent Probes and Materials with Tuned Photophysical Properties

Utilize the imidazo[1,5-a]pyridine core's unique electronic properties for the development of luminescent materials [1]. The high-yielding 95% synthesis of the ethyl ester [2] provides a cost-effective route to this scaffold, enabling subsequent functionalization to create novel dyes or metal-organic complexes. The distinct electronic structure of the [1,5-a] isomer compared to its [1,2-a] counterpart [3] can be exploited to achieve specific emission wavelengths or quantum yields.

Cost-Effective Building Block for High-Throughput Experimentation in Agrochemical Discovery

Leverage the high synthetic yield (95%) [1] and commercial availability of this compound for large-scale, high-throughput screening campaigns in agrochemical research. The scaffold's inherent versatility, due to the reactive C3-ester handle [2], allows for rapid generation of compound libraries to explore novel fungicidal or herbicidal activities. The predicted physicochemical properties (LogP 1.51) [3] are within the desirable range for foliar uptake and translocation.

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